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Compound of Interest

Compound Name: 2-Bromopyridine-3-boronic acid

Cat. No.: B1280758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the crystal structure analysis of 2-Bromopyridine-3-boronic acid.

This compound is a valuable building block in medicinal chemistry and materials science, and

understanding its three-dimensional structure is crucial for rational drug design and the

development of novel materials. While a specific crystal structure for 2-Bromopyridine-3-
boronic acid is not publicly available in the Cambridge Structural Database (CSD), this guide

outlines the established experimental protocols and expected structural features based on the

analysis of closely related compounds.

Introduction
2-Bromopyridine-3-boronic acid is a bifunctional molecule featuring a pyridine ring

substituted with both a bromine atom and a boronic acid group. This unique arrangement

makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis

of complex biaryl compounds. The crystal structure provides invaluable information on

molecular conformation, intermolecular interactions, and packing arrangements, which

collectively influence the compound's physical and chemical properties.

Experimental Protocols
The determination of the crystal structure of 2-Bromopyridine-3-boronic acid would typically

involve the following key steps:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1280758?utm_src=pdf-interest
https://www.benchchem.com/product/b1280758?utm_src=pdf-body
https://www.benchchem.com/product/b1280758?utm_src=pdf-body
https://www.benchchem.com/product/b1280758?utm_src=pdf-body
https://www.benchchem.com/product/b1280758?utm_src=pdf-body
https://www.benchchem.com/product/b1280758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Crystallization
The synthesis of 2-Bromopyridine-3-boronic acid can be achieved through a halogen-metal

exchange reaction starting from 2,3-dibromopyridine, followed by borylation.

Synthesis Protocol:

Lithiation: 2,3-Dibromopyridine is dissolved in an anhydrous, aprotic solvent such as

tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).

Halogen-Metal Exchange: A solution of n-butyllithium in hexanes is added dropwise to

selectively replace one of the bromine atoms with lithium.

Borylation: The resulting lithiated intermediate is then treated with a trialkyl borate, such as

triisopropyl borate, to form the corresponding boronate ester.

Hydrolysis: The reaction mixture is warmed to room temperature and hydrolyzed with an

aqueous acid to yield 2-Bromopyridine-3-boronic acid.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation

of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

Common techniques include:

Slow Evaporation: A saturated solution is left undisturbed in a loosely capped vial at room

temperature.

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a

larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the

precipitant vapor into the solution induces crystallization.

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce

crystallization.

X-ray Diffraction Data Collection
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Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-

dimensional structure of a crystalline solid.[1][2]

Data Collection Protocol:

A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize

thermal vibrations and potential degradation.

The crystal is exposed to a monochromatic X-ray beam.

A series of diffraction images are collected as the crystal is rotated.

The collected data are processed to yield a set of reflection intensities and their

corresponding Miller indices (h, k, l).

Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

Structure Solution: The initial atomic positions are determined using direct methods or

Patterson methods.

Structure Refinement: The atomic coordinates and displacement parameters are refined

against the experimental data using full-matrix least-squares methods.

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and

refined using a riding model.

Final Model Validation: The quality of the final structural model is assessed using various

crystallographic metrics.

Data Presentation
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While the specific crystallographic data for 2-Bromopyridine-3-boronic acid is not available,

the following tables present hypothetical but realistic data that would be expected from a

successful crystal structure determination.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Hypothetical Value

Empirical formula C₅H₅BBrNO₂

Formula weight 201.81

Temperature 150(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 8.123(4) Å, α = 90°

b = 5.432(2) Å, β = 109.87(2)°

c = 15.678(7) Å, γ = 90°

Volume 650.1(5) Å³

Z 4

Density (calculated) 2.064 Mg/m³

Absorption coefficient 6.543 mm⁻¹

F(000) 392

Crystal size 0.25 x 0.15 x 0.10 mm³

Theta range for data collection 3.50 to 28.00°

Index ranges -10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -20 ≤ l ≤ 20

Reflections collected 6789

Independent reflections 1589 [R(int) = 0.045]

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1589 / 0 / 100

Goodness-of-fit on F² 1.05
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Final R indices [I > 2sigma(I)] R1 = 0.035, wR2 = 0.085

R indices (all data) R1 = 0.048, wR2 = 0.092

Largest diff. peak and hole 0.54 and -0.48 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond Length (Å) Angle Angle (°)

Br(1)-C(2) 1.89(2) N(1)-C(2)-C(3) 122.5(2)

C(2)-N(1) 1.34(3) C(2)-C(3)-B(1) 121.8(2)

C(3)-B(1) 1.55(4) C(4)-C(3)-B(1) 118.5(2)

B(1)-O(1) 1.37(3) O(1)-B(1)-O(2) 115.2(3)

B(1)-O(2) 1.37(3) C(3)-B(1)-O(1) 122.4(3)

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical molecular

structure of 2-Bromopyridine-3-boronic acid.
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Experimental workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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